(3-Hydroxyphenyl)acetyl chloride

Description

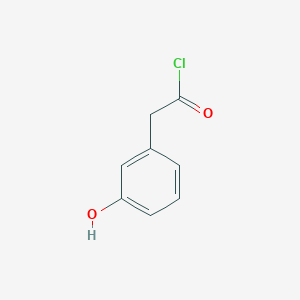

(3-Hydroxyphenyl)acetyl chloride is an acyl chloride derivative featuring a 3-hydroxyphenyl group attached to an acetyl moiety. Acyl chlorides, in general, are highly reactive due to the electrophilic carbonyl carbon, making them critical in acetylation reactions for pharmaceuticals, agrochemicals, and polymers . This compound likely serves as an intermediate in synthesizing bioactive molecules, such as β-sheet breakers (e.g., RS-0406) for inhibiting α-synuclein aggregation in Parkinson’s disease research .

Properties

IUPAC Name |

2-(3-hydroxyphenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOVQLGZWUKEJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Hydroxyphenyl)acetyl chloride can be synthesized through several methods. One common approach involves the reaction of (3-hydroxyphenyl)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction typically proceeds as follows: [ \text{(3-Hydroxyphenyl)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxyphenyl)acetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form (3-hydroxyphenyl)acetic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Lewis acids (e.g., AlCl3) for Friedel-Crafts reactions

Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)

Major Products:

Amides: Formed from reactions with amines

Esters: Formed from reactions with alcohols

Thioesters: Formed from reactions with thiols

Scientific Research Applications

(3-Hydroxyphenyl)acetyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Hydroxyphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce acyl groups into target molecules.

Comparison with Similar Compounds

Acetyl Chloride (CH₃COCl)

- Molecular Formula : C₂H₃ClO

- Molecular Weight : 78.5 g/mol

- Reactivity : Highly reactive in acetylation reactions due to strong electrophilicity. Reacts violently with water, alcohols, and amines to form acetic acid, esters, and amides, respectively .

- Applications : Widely used in organic synthesis for introducing acetyl groups. Key in producing dyes, pharmaceuticals (e.g., aspirin), and fragrances .

- Safety : Corrosive, flammable (flash point 4.4°C), and releases toxic HCl upon hydrolysis .

Comparison: (3-Hydroxyphenyl)acetyl chloride shares the reactive acyl chloride core but has a higher molecular weight (~170–180 g/mol) and modified solubility due to the phenolic -OH group. The hydroxyl group may reduce electrophilicity slightly compared to acetyl chloride but enhance binding in biological systems .

Chloroacetyl Chloride (ClCH₂COCl)

- Molecular Formula : C₂H₂Cl₂O

- Molecular Weight : 112.94 g/mol

- Reactivity : Enhanced electrophilicity due to electron-withdrawing Cl, making it more reactive than acetyl chloride. Participates in nucleophilic substitutions and acylations .

- Applications : Precursor in synthesizing herbicides, pharmaceuticals (e.g., lidocaine), and peptides .

- Safety : Highly toxic, corrosive, and reacts violently with water .

The former may exhibit lower volatility (higher boiling point) due to increased molecular weight and polarity.

(3-Chlorophenoxy)acetyl Chloride

- Molecular Formula : C₈H₆Cl₂O₂

- Molecular Weight : 205.03 g/mol

- Reactivity : Moderated by the electron-withdrawing Cl and electron-donating ether oxygen. Reacts with nucleophiles to form esters or amides .

- Applications : Used in agrochemicals and polymer synthesis .

- Safety : Irritant, moisture-sensitive, and requires inert storage .

Comparison: Both compounds feature aromatic substituents, but this compound’s -OH group may confer better solubility in polar solvents.

RS-0406 (N,N'-Bis(3-hydroxyphenyl)pyridazine-3,6-diamine)

- Structure : Contains two 3-hydroxyphenyl groups linked to a pyridazine core .

- Applications : A β-sheet breaker that inhibits α-synuclein aggregation, showing promise in Parkinson’s disease research .

- Reactivity : Binds fibrillar assemblies more efficiently than curcumin, likely due to multiple hydroxyl groups enhancing target interaction .

This compound could serve as a precursor to such bioactive molecules, leveraging its acetylating capability and hydroxyl-directed binding.

Data Table: Key Properties of this compound and Analogs

*Estimated data based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.